Boc-SAA-8-VV-OMe
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Overview
Description
Boc-SAA-8-VV-OMe is a chemical compound that belongs to the class of Boc-protected amino acids The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-SAA-8-VV-OMe typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity . The use of heterogeneous catalysts allows for the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency relative to batch processes .
Chemical Reactions Analysis
Types of Reactions
Boc-SAA-8-VV-OMe undergoes various types of chemical reactions, including:
Substitution: The Boc group can be substituted using electrophiles such as alkyl halides (e.g., methyl iodide, CH3I).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), hydrochloric acid (HCl), and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions yield corresponding oxidized or reduced products .
Scientific Research Applications
Boc-SAA-8-VV-OMe has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-SAA-8-VV-OMe involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The electrophilic character of oxalyl chloride is postulated to play a role in the deprotection strategy .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Val-OMe: Similar to Boc-SAA-8-VV-OMe, this compound is used in the study of β-sheet structures and has applications in the development of peptide-based drugs.
Boc-Ile-Ala-OMe: Another similar compound used in the study of protein structure and function.
Uniqueness
This compound is unique due to its specific sequence and structure, which allows for the formation of distinct β-sheet structures. This makes it particularly useful in the study of amyloidogenesis and the design of nanostructures .
Properties
CAS No. |
127470-77-3 |
---|---|
Molecular Formula |
C40H64N6O11 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1R,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32+/m0/s1 |
InChI Key |
LTFAPJKCVABIFU-BKSOYUEHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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